molecular formula C7H13NO2 B13946987 2-Methoxycyclopentane-1-carboxamide

2-Methoxycyclopentane-1-carboxamide

Cat. No.: B13946987
M. Wt: 143.18 g/mol
InChI Key: IMXZXHFFAJCEEK-UHFFFAOYSA-N
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Description

2-Methoxycyclopentane-1-carboxamide is a cyclopentane derivative featuring a methoxy (-OCH₃) group at the 2-position and a carboxamide (-CONH₂) group at the 1-position.

Properties

IUPAC Name

2-methoxycyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXZXHFFAJCEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclopentane-1-carboxamide can be achieved through several methods:

    Methylation of Cyclopentanol:

    Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products.

Industrial Production Methods: Industrial production typically involves the catalytic amidation of carboxylic acid substrates. This process can be either catalytic or non-catalytic, depending on the desired yield and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted cyclopentane derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxycyclopentane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopentane Derivatives

Compound Name Functional Groups Key Properties/Applications Synthesis Insights Safety Data
This compound 1° Carboxamide, 2° Methoxy Hypothesized enhanced stability due to carboxamide; potential pharmaceutical intermediate (inferred from analogs) Likely derived from bromo- or amino-substituted precursors via substitution No direct data; carboxamides generally less reactive than esters
Methyl 1-(methylamino)cyclopentanecarboxylate HCl 1° Methyl ester, 1° Methylamino NMR data (δ 3.79 for -OCH₃; δ 2.57 for -NHCH₃); used in pharmaceutical synthesis (e.g., β-lactam intermediates) Prepared via acid-catalyzed esterification and amine substitution Requires PPE (gloves, face shield) due to potential skin/eye irritation
2-Amino-1-hydroxycyclopentanecarboxylic acid 1° Carboxylic acid, 2° Amino, 1° Hydroxyl Structural analog of serine/threonine; potential bioactive applications (enzyme inhibition or substrate mimicry) Synthesized via cyanohydrin formation and hydrolysis Limited toxicity data; amino acids typically low acute toxicity
Methyl 3-aminocyclopentanecarboxylate 1° Methyl ester, 3° Amino Stable under recommended storage; incompatible with strong oxidizers Not detailed in evidence; likely involves esterification of cyclopentane acids Acute toxicity data unavailable; requires engineering controls for handling
cis-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid 1° Carboxylic acid, 2° Methoxybenzoyl High complexity; potential use in fine chemicals or APIs due to aromatic substitution Likely involves Friedel-Crafts acylation or coupling reactions No safety data provided; benzoyl groups may increase lipophilicity

Structural and Functional Group Analysis

  • Carboxamide vs. Ester/Carboxylic Acid: The carboxamide group in this compound offers greater hydrolytic stability compared to esters (e.g., Methyl 1-(methylamino)cyclopentanecarboxylate HCl) and reduced acidity relative to carboxylic acids (e.g., 2-Amino-1-hydroxycyclopentanecarboxylic acid) . This may enhance bioavailability in drug design.
  • Methoxy vs.
  • Ring Substitution Position : 1,2-disubstitution (as in the target compound) may induce steric strain in the cyclopentane ring, affecting conformational flexibility compared to 1,3- or 1,4-substituted analogs .

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